molecular formula C16H13N3O4S B2783920 methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate CAS No. 851945-36-3

methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate

Cat. No.: B2783920
CAS No.: 851945-36-3
M. Wt: 343.36
InChI Key: IRVKPZAHAQNOAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 3, a ketone at position 5, and a benzoate ester linked via an amide bond at position 4. Its molecular structure combines aromatic, hydrogen-bonding, and steric features, making it a candidate for diverse pharmacological applications, including immunoproteasome inhibition . The compound’s IUPAC name and synonyms are well-documented in chemical databases, with CAS RN 851944-12-2 .

Properties

IUPAC Name

methyl 2-[(3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-9-8-24-16-17-7-11(14(21)19(9)16)13(20)18-12-6-4-3-5-10(12)15(22)23-2/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVKPZAHAQNOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable β-dicarbonyl compound under acidic conditions to form the thiazolopyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s chemical diversity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in the development of new antibiotics .

Medicine

In medicine, the compound’s potential as an anti-cancer agent is being explored. Its unique structure allows it to interact with specific molecular targets involved in cancer cell proliferation, making it a promising candidate for drug development .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it could interfere with signaling pathways that regulate cell growth and division, thereby inhibiting tumor growth .

Comparison with Similar Compounds

Structural Comparisons

Core Modifications :

  • Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Substitution: A bromophenyl group at position 5 enhances π-halogen interactions in crystal packing .
    • Conformation: The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane .
  • N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21, ): Substituent: A furan-2-ylmethyl group replaces the benzoate ester. Activity: Moderate β1i (19%) and β5i (23%) inhibition, suggesting reduced efficacy compared to benzylamino analogs .
  • Methyl 2-(2-(Benzylamino)-2-oxoacetamido)benzoate (Compound 22, ): Substituent: A benzylamino-acetamido group enhances steric bulk and hydrogen-bonding capacity. Activity: Higher β1i (31%) and β5i (32%) inhibition, indicating improved target binding .

Table 1: Structural and Activity Comparison

Compound Name Key Substituents β1i Inhibition β5i Inhibition Reference
Target Compound Benzoate ester, methyl, amide N/A N/A
N-(Furan-2-ylmethyl)-6-carboxamide (21) Furan-2-ylmethyl 19% 23%
Methyl 2-(Benzylamino-acetamido)benzoate (22) Benzylamino-acetamido 31% 32%
Ethyl 5-(4-Bromophenyl)-6-carboxylate Bromophenyl, ethyl ester N/A N/A
Physicochemical Properties
  • Molecular Weight and Polarity :
    • The target compound’s molecular weight (~356 g/mol) is comparable to analogs like 2-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (286.3 g/mol, ), but its benzoate ester increases hydrophobicity .
    • Substituents like bromophenyl () or methoxy groups () alter logP and solubility.

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound C₁₇H₁₃N₃O₅S 356.36 Ester, amide, ketone
2-Benzyl-5-oxo-6-carboxylic acid C₁₄H₁₀N₂O₃S 286.31 Carboxylic acid, benzyl
Ethyl 5-(4-Bromophenyl)-6-carboxylate C₁₆H₁₅BrN₂O₃S 395.27 Bromophenyl, ethyl ester

Biological Activity

Methyl 2-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core fused with a carboxamide group and a benzoate moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • CAS Number : [Insert CAS Number]

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Preliminary studies indicate that thiazolo[3,2-a]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi.
    • A study demonstrated that derivatives similar to this compound displayed potent activity against resistant strains of bacteria, suggesting potential use in treating infections caused by multi-drug resistant pathogens .
  • Anticancer Properties :
    • Research has highlighted the cytotoxic effects of thiazolo[3,2-a]pyrimidine derivatives on cancer cell lines. For example, compounds have been shown to induce apoptosis in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with some derivatives exhibiting selectivity towards cancerous cells over normal cells .
    • A comparative study showed that related compounds demonstrated higher cytotoxicity than established chemotherapeutics like Sorafenib in certain cancer models .
  • Enzyme Inhibition :
    • The compound's structure suggests potential as an inhibitor of key enzymes involved in cancer progression and microbial metabolism. For instance, thiazolo[3,2-a]pyrimidines have been identified as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : Studies indicate that the compound may interfere with the cell cycle progression in cancer cells, leading to growth inhibition.
  • Apoptotic Pathways Activation : The compound appears to activate intrinsic apoptotic pathways, evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be significantly lower than that of conventional chemotherapeutics.
CompoundCell LineIC50 (µM)Reference
Methyl 2-(3-methyl...)MCF-710
SorafenibMCF-725
  • Case Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial activity against Staphylococcus aureus and E. coli. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
E. coli20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.